molecular formula C8H11BrN4O B13324985 3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B13324985
M. Wt: 259.10 g/mol
InChI Key: LRXVDCBOHMXVIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-7-methylpyrazole with a suitable pyrimidine derivative in the presence of a base and a solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized derivatives, such as oxides or hydroxylated compounds.

    Reduction Products: Reduced derivatives with altered oxidation states.

Scientific Research Applications

3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For example, it may inhibit certain kinases involved in cell signaling, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
  • 3-Bromo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-4-one
  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness

3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern and the presence of a carboxamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H11BrN4O

Molecular Weight

259.10 g/mol

IUPAC Name

3-bromo-7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C8H11BrN4O/c1-4-2-3-11-8-5(9)6(7(10)14)12-13(4)8/h4,11H,2-3H2,1H3,(H2,10,14)

InChI Key

LRXVDCBOHMXVIS-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC2=C(C(=NN12)C(=O)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.